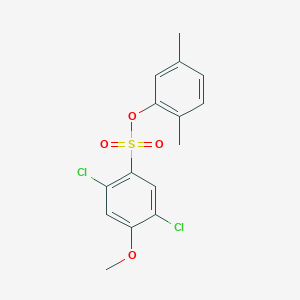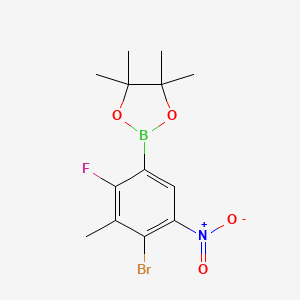
4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester” is a chemical compound with the molecular formula C13H16BBrFNO4 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Pinacol boronic esters are synthesized using various borylation approaches, including the prominent asymmetric hydroboration reaction . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .
Molecular Structure Analysis
The molecular structure of “this compound” includes a boron moiety, which can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Chemical Reactions Analysis
Pinacol boronic esters are involved in various chemical reactions. For instance, they can undergo formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
Aplicaciones Científicas De Investigación
Versatile Intermediate in Polymer Synthesis : 4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester is a versatile intermediate in the synthesis of polymers. It has been used in the formation of chromophore-containing polymers with high molecular weights and superb thermal stability, as demonstrated by Neilson et al. (2007) in their work on mixed chromophore perfluorocyclobutyl copolymers. These polymers show excellent processability and photoluminescence properties (Neilson, Budy, Ballato, & Smith, 2007).
Building Blocks in Organic Synthesis : This compound is used in the transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation and transmetalation, as shown in studies by Zhou et al. (2016) and Niwa et al. (2015). These processes are critical for creating diverse functionalized arenes, highlighting the synthetic utility of this method in organic chemistry (Zhou et al., 2016); (Niwa, Ochiai, Watanabe, & Hosoya, 2015).
Synthesis of Alkene-1,1-diboronic Esters : Matteson and Tripathy (1974) demonstrated the use of this compound in the synthesis of alkene-1,1-diboronic esters. Their work provides a general reaction mechanism that tolerates other functional groups, making these esters useful synthetic intermediates (Matteson & Tripathy, 1974).
Fabrication of High-Molecular-Weight Polymers : The compound is instrumental in the synthesis of high-molecular-weight π-conjugated polymers with boronic acid ester moieties, as researched by Nojima et al. (2016). This showcases its utility in creating polymers with specific end-functionalities (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).
Lewis Acid Receptors in Polymer Membranes : Organoboron compounds like this compound have been studied as Lewis acid receptors of fluoride ions in polymeric membranes. Jańczyk et al. (2012) investigated these compounds for their selectivity and response behavior toward fluoride ions (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).
Synthesis of Fluorinated Amino Acids : Laue et al. (2000) utilized this compound for the synthesis of fluorinated α-amino acids, highlighting its role in the creation of biologically significant molecules (Laue, Kröger, Wegelius, & Haufe, 2000).
Room-Temperature Phosphorescence : Shoji et al. (2017) discovered that arylboronic esters, including this compound, exhibit phosphorescence at room temperature. This finding could lead to new applications in materials science, especially in the field of luminescent materials (Shoji et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to the transition metal catalyst . This is part of the SM coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Direcciones Futuras
The future directions in the research and application of pinacol boronic esters like “4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester” could involve the development of more efficient synthesis methods, particularly for the protodeboronation of alkyl boronic esters . Additionally, expanding the scope of transformations that these compounds can undergo, such as the formal anti-Markovnikov alkene hydromethylation, could open up new possibilities in organic synthesis .
Propiedades
IUPAC Name |
2-(4-bromo-2-fluoro-3-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrFNO4/c1-7-10(15)9(17(18)19)6-8(11(7)16)14-20-12(2,3)13(4,5)21-14/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWCFXPLPHAAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)C)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475663.png)
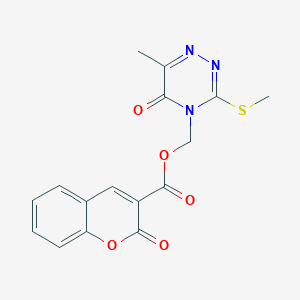
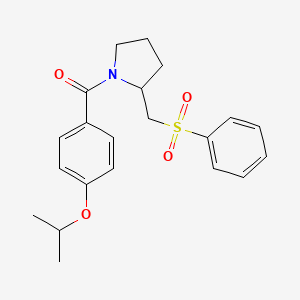
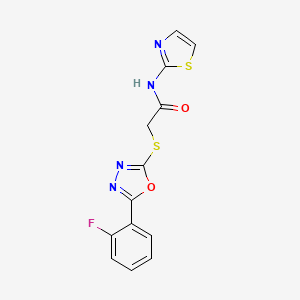
![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride](/img/structure/B2475669.png)
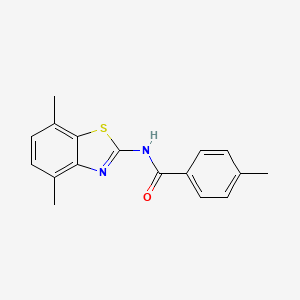
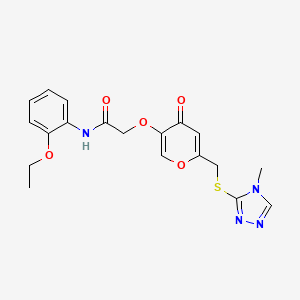
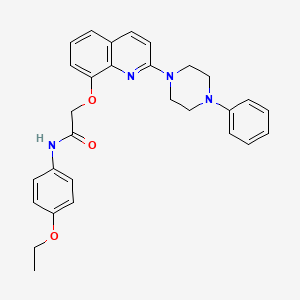
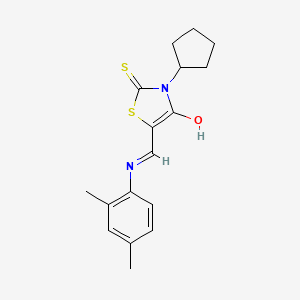
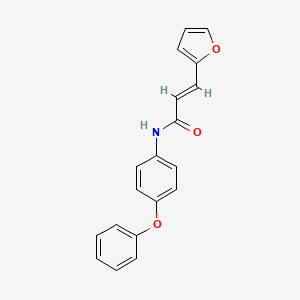
![2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2475681.png)
![(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2475683.png)
![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2475685.png)
